Ethyl 3-[(2-phenylethyl)amino]propanoate
Overview
Description
Ethyl 3-[(2-phenylethyl)amino]propanoate is an organic compound with the molecular formula C13H19NO2. It is an ester derivative of β-alanine and is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[(2-phenylethyl)amino]propanoate can be synthesized through a reaction between 2-phenylethylamine and ethyl acrylate. The reaction typically involves the use of anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction mixture is heated under nitrogen protection at temperatures ranging from 120°C to 160°C for 16-20 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified through recrystallization and other separation techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-phenylethyl)amino]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: β-Alanine and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(2-phenylethyl)amino]propanoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-[(2-phenylethyl)amino]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing β-alanine, which can participate in various metabolic pathways. The phenylethylamine moiety can interact with receptors and enzymes, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(pyridin-2-ylamino)propanoate
- Ethyl 3-(phenylethylamino)propanoate
- Ethyl 3-(phenylethylamino)propanoate
Uniqueness
Ethyl 3-[(2-phenylethyl)amino]propanoate is unique due to its specific structure, which combines the properties of β-alanine and phenylethylamine. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields .
Properties
IUPAC Name |
ethyl 3-(2-phenylethylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-16-13(15)9-11-14-10-8-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGWNMRMEDERRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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